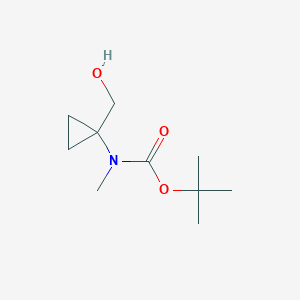

tert-ブチル(1-(ヒドロキシメチル)シクロプロピル)(メチル)カルバメート

概要

説明

Tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.

The exact mass of the compound tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

N-Boc保護アニリンの合成

“tert-ブチル(1-(ヒドロキシメチル)シクロプロピル)(メチル)カルバメート”は、N-Boc保護アニリンの合成におけるパラジウム触媒反応に用いられる 。N-Boc保護アニリンは、様々な医薬品やその他の生物活性化合物の合成における重要な中間体であり、このプロセスは有機化学の分野において非常に重要である。

四置換ピロールの合成

この化合物は、C-3位にエステルまたはケトン基で官能基化された四置換ピロールの合成に用いられている 。ピロールは、医薬品化学や材料科学において広く用いられている有機化合物の一種である。

スピロシクロプロパン化アナログの製造

“tert-ブチル(1-(ヒドロキシメチル)シクロプロピル)(メチル)カルバメート”は、スピロシクロプロパン化アナログに変換可能である 。これらのアナログは、特定の殺虫剤と構造的に類似しており、害虫駆除における潜在的な用途が示唆されている。

チアクロプリドアナログの製造

この化合物は、チアクロプリドのスピロシクロプロパン化アナログに変換可能である 。チアクロプリドは、世界中で作物を害虫から保護するために使用されているネオニコチノイド系殺虫剤である。

イミダクロプリドアナログの製造

同様に、“tert-ブチル(1-(ヒドロキシメチル)シクロプロピル)(メチル)カルバメート”は、イミダクロプリドのスピロシクロプロパン化アナログを製造するためにも使用できる 。イミダクロプリドは、もう一つ広く使用されているネオニコチノイド系殺虫剤である。

材料科学における潜在的な用途

この化合物は、官能基化されたピロールの合成において重要な役割を果たす ことから、材料科学における潜在的な用途が考えられる。ピロールは、電子機器やエネルギー貯蔵における幅広い用途を持つ導電性ポリマーの製造に使用されている。

作用機序

Mode of Action

The exact mode of action of Tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate is currently unknown due to the lack of specific studies on this compound. This inhibition disrupts the transmission of nerve impulses, leading to the death of insects .

Biochemical Pathways

Carbamates are generally known to affect the cholinergic system by inhibiting the enzyme acetylcholinesterase . This inhibition disrupts the normal functioning of the nervous system, leading to a variety of physiological effects.

Pharmacokinetics

Carbamates are generally known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

Carbamates are generally known to cause a range of effects due to their inhibition of acetylcholinesterase, including muscle weakness, blurred vision, headache, nausea, and in severe cases, respiratory failure .

Action Environment

The action, efficacy, and stability of Tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . The compound’s efficacy can also be affected by factors such as the presence of other chemicals, temperature, and pH.

生物活性

tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate, a carbamate derivative, has been the subject of various studies due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butyl group and a cyclopropyl moiety. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparisons with related compounds.

Research indicates that tert-butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate may function as an inhibitor or modulator within certain biochemical pathways. Its structural features allow it to interact with various enzymes and receptors, influencing metabolic processes. However, the exact mechanisms of action remain to be fully elucidated.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential roles in:

- Insecticide Development : The compound has shown promise in agricultural applications due to its ability to affect insect physiology.

- Medicinal Chemistry : Preliminary data suggest that it may possess analgesic and anti-inflammatory properties by modulating specific receptors in the central nervous system .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate | C₁₀H₂₀N₂O₂ | Contains an amino group affecting its reactivity |

| Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | C₁₀H₁₉NO₃ | Similar structure but lacks methyl substitution on nitrogen |

| N-Boc-1-Aminocyclopropane methanol | C₉H₁₇NO₃ | Features a Boc protecting group; useful in synthetic applications |

These comparisons illustrate the uniqueness of tert-butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate in terms of its functional groups and potential biological activities.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- Insecticidal Activity : A study demonstrated that the compound exhibits significant insecticidal properties against specific pest species. The mechanism involves disruption of neurotransmitter signaling pathways, leading to paralysis and death in targeted insects.

- Analgesic Properties : Preliminary research indicated that tert-butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate may interact with pain modulation pathways in animal models, suggesting potential for development as an analgesic agent.

- Anti-inflammatory Effects : Another study explored its anti-inflammatory potential by assessing its effects on cytokine production in vitro. Results showed a reduction in pro-inflammatory cytokines, indicating a possible therapeutic application for inflammatory diseases .

特性

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)cyclopropyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11(4)10(7-12)5-6-10/h12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGZEMOJZQXSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387845-13-8 | |

| Record name | tert-butyl N-[1-(hydroxymethyl)cyclopropyl]-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。